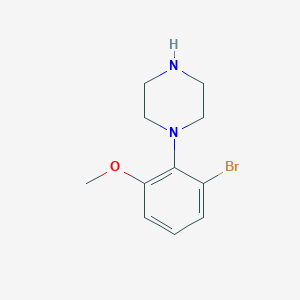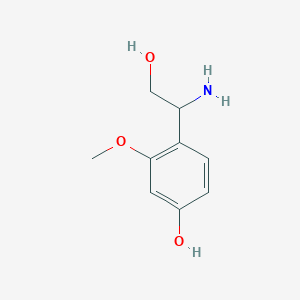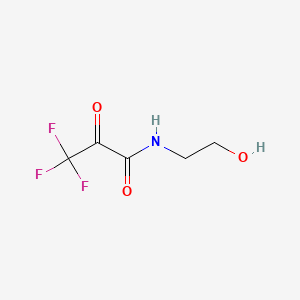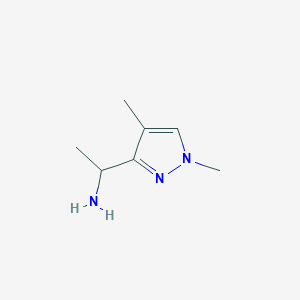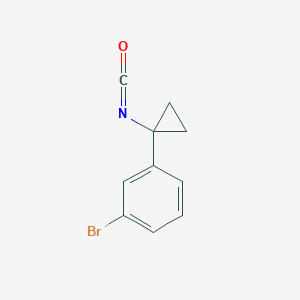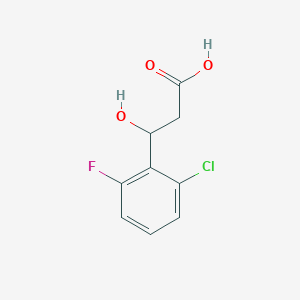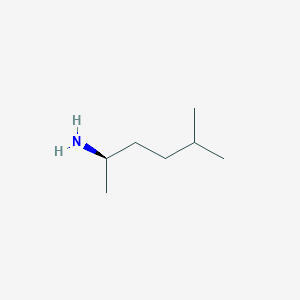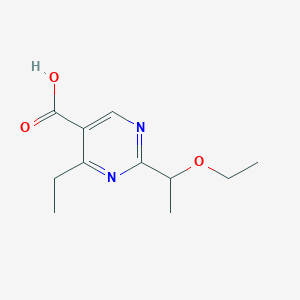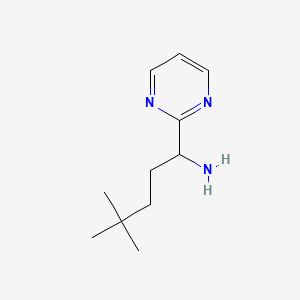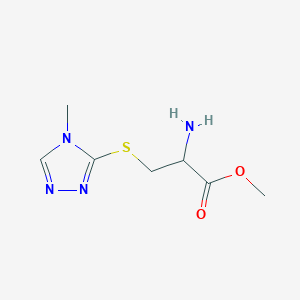
methyl S-(4-methyl-4H-1,2,4-triazol-3-yl)cysteinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is a chemical compound that features a triazole ring, which is a five-membered ring containing three nitrogen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate typically involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with methyl 2-bromo-3-aminopropanoate. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like ethanol. The reaction mixture is stirred at room temperature for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .
化学反应分析
Types of Reactions
Methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the triazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the triazole ring or modify the functional groups.
Substitution: The amino and ester groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Modified triazole derivatives or deprotected amino acids.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
Methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting enzymes or receptors involved in various diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, including heterocycles and natural product analogs.
Material Science: It is explored for its potential use in the development of new materials with unique properties, such as polymers and coatings.
作用机制
The mechanism of action of methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions or form hydrogen bonds with biological macromolecules, influencing their activity. The compound may also inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .
相似化合物的比较
Similar Compounds
Methyl 2-amino-3-[(4H-1,2,4-triazol-3-yl)sulfanyl]propanoate: Lacks the methyl group on the triazole ring.
Ethyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate: Has an ethyl ester instead of a methyl ester.
Methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]butanoate: Contains an additional carbon in the alkyl chain.
Uniqueness
Methyl 2-amino-3-[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]propanoate is unique due to the presence of both an amino acid moiety and a triazole ring, which imparts distinct chemical and biological properties.
属性
分子式 |
C7H12N4O2S |
|---|---|
分子量 |
216.26 g/mol |
IUPAC 名称 |
methyl 2-amino-3-[(4-methyl-1,2,4-triazol-3-yl)sulfanyl]propanoate |
InChI |
InChI=1S/C7H12N4O2S/c1-11-4-9-10-7(11)14-3-5(8)6(12)13-2/h4-5H,3,8H2,1-2H3 |
InChI 键 |
AAPNGXIOYRRZNA-UHFFFAOYSA-N |
规范 SMILES |
CN1C=NN=C1SCC(C(=O)OC)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


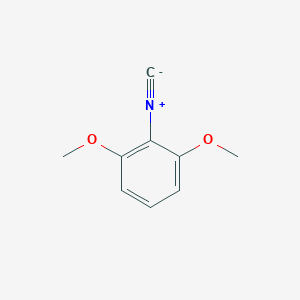
![3-{1-[(Tert-butoxy)carbonyl]azetidin-3-yl}-4,5-dihydro-1,2-oxazole-5-carboxylicacid](/img/structure/B13535024.png)

